2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. It was developed by Pfizer and is currently being investigated for its potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases.
Applications De Recherche Scientifique
- The compound’s structural features make it a promising candidate for cancer research. Researchers investigate its potential as an antitumor agent by assessing its cytotoxicity, apoptosis-inducing effects, and inhibition of cancer cell proliferation. Further studies explore its mechanism of action and potential synergy with existing chemotherapeutic agents .
- Inflammation plays a crucial role in various diseases. Scientists explore whether this compound can modulate inflammatory pathways. Preclinical studies assess its impact on pro-inflammatory cytokines, enzymes, and immune cells. Understanding its anti-inflammatory potential could lead to novel therapeutic strategies .
- Neuroprotective compounds are essential for managing neurodegenerative disorders. Researchers investigate whether this compound can protect neurons from oxidative stress, excitotoxicity, and protein misfolding. Its potential application in Alzheimer’s, Parkinson’s, or other neurodegenerative diseases is an active area of study .
- The compound’s sulfur-containing moiety suggests potential antimicrobial properties. Studies evaluate its effectiveness against bacterial strains (both Gram-positive and Gram-negative) and fungal pathogens. Researchers aim to uncover its mode of action and assess its safety profile .
- Cardiovascular diseases remain a global health challenge. Investigations focus on whether this compound can modulate cardiovascular function. Researchers explore its effects on blood pressure, endothelial function, and lipid metabolism. Potential applications include hypertension management and prevention of atherosclerosis .
- Given the rising prevalence of metabolic disorders and obesity, compounds that regulate metabolism are of interest. Scientists study whether this compound affects lipid metabolism, glucose homeostasis, and adipocyte function. Its potential as an anti-obesity agent warrants further exploration .
Anticancer Research
Anti-Inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Antibacterial and Antifungal Activity
Cardiovascular Research
Metabolic Disorders and Obesity
Propriétés
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-9-14(2)11-17(10-13)22-19(25)12-26-20-8-7-18(23-24-20)15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWWJJJIWREDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.